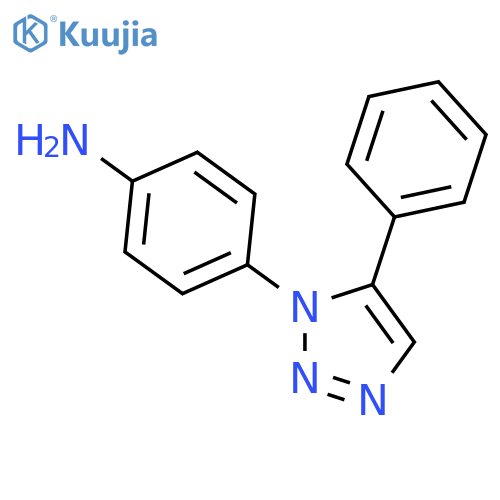Cas no 15966-68-4 (4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine)

15966-68-4 structure
商品名:4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine
4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine 化学的及び物理的性質
名前と識別子
-
- 4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine
- 1-(4-Aminophenyl)-5-phenyl-1,2,3-triazole
- AC1LFOF1
- CTK0E6858
- Enamine_001868
- Oprea1_150136
- Oprea1_317832
- SureCN3760446
- SMR000117536
- SCHEMBL3760446
- 4-(5-phenyl-1h-1,2,3-triazol-1-yl)aniline
- 15966-68-4
- SR-01000315018-1
- MLS000527062
- AKOS000524503
- HMS2184L09
- CHEMBL2140780
- HMS1399E20
- 4-(5-phenyltriazol-1-yl)aniline
- SR-01000315018
- 4-(5-phenyl-1,2,3-triazol-1-yl)aniline
- Z56821043
- DTXSID60354773
- BRD-K54614358-001-07-1
- CS-0337010
- 4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine
-
- MDL: MFCD00498756
- インチ: InChI=1S/C14H12N4/c15-12-6-8-13(9-7-12)18-14(10-16-17-18)11-4-2-1-3-5-11/h1-10H,15H2
- InChIKey: FKXSKUWASSDIAV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)N
計算された属性
- せいみつぶんしりょう: 236.10636
- どういたいしつりょう: 236.106196400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- PSA: 56.73
4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P400730-50mg |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 50mg |
$ 135.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011932-1g |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 1g |
6144CNY | 2021-05-07 | ||
| TRC | P400730-10mg |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 10mg |
$ 50.00 | 2022-06-03 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011932-1g |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 1g |
6144.0CNY | 2021-07-13 | ||
| TRC | P400730-100mg |
4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine |
15966-68-4 | 100mg |
$ 210.00 | 2022-06-03 |
4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
15966-68-4 (4-(5-Phenyl-1,2,3triazol-1-yl)-phenylamine) 関連製品
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
